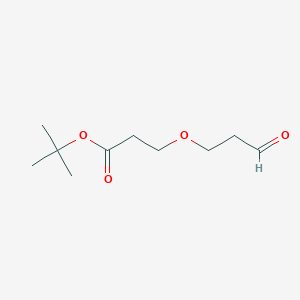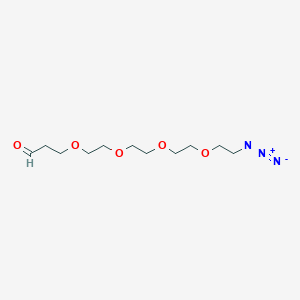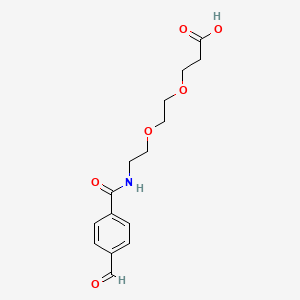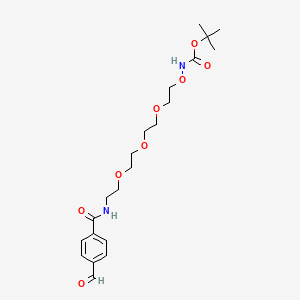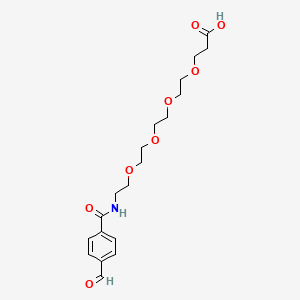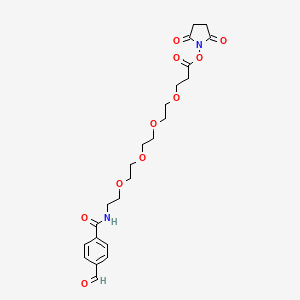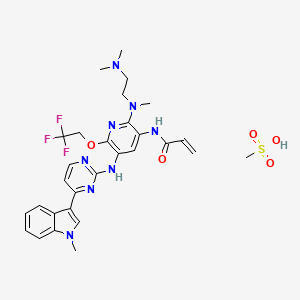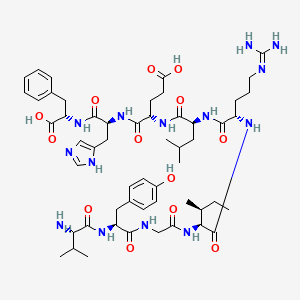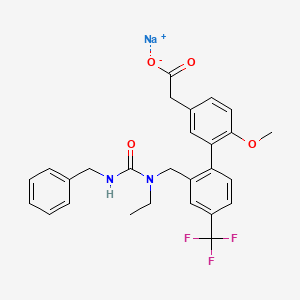
AM-211 sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM-211 sodium is a novel and potent antagonist of the prostaglandin D2 receptor type 2. AM-211 is active in animal models of allergic inflammation. AM211 has high affinity for human, mouse, rat, and guinea pig DP2 and it shows selectivity over other prostanoid receptors and enzymes. AM211 exhibits good oral bioavailability in rats and dogs and dose-dependently inhibits 13,14-dihydro-15-keto-PGD(2)-induced leukocytosis in a guinea pig pharmacodynamic assay.
Scientific Research Applications
Thermoelectric Energy Conversion
AM-211 sodium has applications in thermoelectric energy conversion. The alkali metal thermoelectric converter (AMTEC) utilizes sodium ion conductors like beta"- alumina for direct conversion of heat to electrical energy. This process is efficient (20-40%), durable, and works with various heat sources including high-temperature combustion, nuclear, or solar sources. The potential uses range from aerospace power to utility power plants (Cole, 1983).
Cancer Cell Therapy Research
Research in cancer therapy has explored the role of this compound in the uptake of radioactive elements by cancer cells expressing the human sodium/iodide symporter (NIS). Studies have shown that NIS can efficiently transport high-energy α-emitters like astatine-211, suggesting potential for targeted cancer therapies (Petrich et al., 2002).
Sodium-Ion Batteries
This compound is significant in the development of sodium-ion batteries. The discovery of high Na+ ion conductivity in materials like β-Al2O3 has led to the creation of high-energy batteries. These batteries are important for renewable energy storage, offering advantages in terms of lifetime, power, price, and material availability (Delmas, 2018).
Radiotherapy and Medical Imaging
This compound is used in [211At] sodium astatide (NaAt) for targeted alpha therapy in clinical trials. This application is based on radiation safety and has demonstrated feasibility in outpatient treatment, adhering to ICRP and IAEA safety standards (Watabe et al., 2021).
Nuclear Physics Research
In nuclear physics, research on isotopes of sodium, including this compound, has been conducted to understand the properties of nuclear matter and isotopic mass shifts, contributing to our understanding of the universe's formation (Dick et al., 1984).
NMR/MRI Studies
This compound plays a crucial role in NMR/MRI studies, particularly in anisotropic systems like cartilage, tendons, and muscles. Its high NMR sensitivity makes it an ideal nucleus for biomedical research, offering insights into physiological processes and tissue viability (Eliav & Navon, 2016).
properties
CAS RN |
1263077-74-2 |
|---|---|
Molecular Formula |
C27H26F3N2NaO4 |
Molecular Weight |
522.5 |
IUPAC Name |
sodium;2-[3-[2-[[benzylcarbamoyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetate |
InChI |
InChI=1S/C27H27F3N2O4.Na/c1-3-32(26(35)31-16-18-7-5-4-6-8-18)17-20-15-21(27(28,29)30)10-11-22(20)23-13-19(14-25(33)34)9-12-24(23)36-2;/h4-13,15H,3,14,16-17H2,1-2H3,(H,31,35)(H,33,34);/q;+1/p-1 |
InChI Key |
FMIRMLZTNYEOKX-UHFFFAOYSA-M |
SMILES |
CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)[O-])OC)C(=O)NCC3=CC=CC=C3.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AM-211 sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



